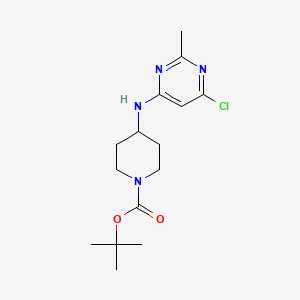

Tert-butyl 4-((6-chloro-2-methylpyrimidin-4-yl)amino)piperidine-1-carboxylate

描述

Tert-butyl 4-((6-chloro-2-methylpyrimidin-4-yl)amino)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at position 1 and a substituted pyrimidine moiety at position 3. The pyrimidine ring is functionalized with a chlorine atom at position 6 and a methyl group at position 2, contributing to its electronic and steric properties. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and protease-targeting molecules, owing to its modular structure and reactivity .

属性

IUPAC Name |

tert-butyl 4-[(6-chloro-2-methylpyrimidin-4-yl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23ClN4O2/c1-10-17-12(16)9-13(18-10)19-11-5-7-20(8-6-11)14(21)22-15(2,3)4/h9,11H,5-8H2,1-4H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVPRHMCDYJGHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)NC2CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of tert-butyl 4-((6-chloro-2-methylpyrimidin-4-yl)amino)piperidine-1-carboxylate generally involves:

- Starting materials: A Boc-protected piperidine (tert-butyl piperidine-1-carboxylate) and a functionalized pyrimidine derivative, typically 6-chloro-2-methylpyrimidin-4-amine or a suitable halogenated pyrimidine.

- Key reaction: Nucleophilic aromatic substitution (SNAr) or amination reaction where the amino group on piperidine attacks the electrophilic pyrimidine ring.

- Reaction conditions: Use of a base (such as triethylamine), organic solvents (e.g., dichloromethane or dichloroethane), and controlled temperature to favor substitution without deprotecting the Boc group.

- Purification: Column chromatography or crystallization to isolate the target compound with high purity.

This approach allows for the preservation of the Boc protecting group on the piperidine nitrogen, which is crucial for further synthetic transformations or biological evaluations.

Detailed Preparation Methodology

Stepwise Reaction Process

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Reactants: tert-butyl piperidine-1-carboxylate, 6-chloro-2-methylpyrimidin-4-amine or 4-chloropyrimidine derivative | The piperidine nitrogen is Boc-protected; the pyrimidine ring bears a chloro substituent at position 6 and a methyl group at position 2. |

| 2 | Base: Triethylamine or similar organic base | To deprotonate the piperidine nitrogen and facilitate nucleophilic attack. |

| 3 | Solvent: Dichloromethane or anhydrous dichloroethane | Provides an inert medium for the reaction. |

| 4 | Temperature: Ambient to reflux (room temperature to ~40°C) | Mild heating may be applied to drive the reaction to completion. |

| 5 | Reaction time: Several hours (typically 6-24 hours) | Ensures complete substitution. |

| 6 | Work-up: Extraction, washing, drying | Removal of inorganic salts and impurities. |

| 7 | Purification: Column chromatography or recrystallization | To obtain the pure this compound. |

This method is supported by literature indicating nucleophilic aromatic substitution on halogenated pyrimidines as a reliable route to such aminopyrimidine derivatives.

Example Reaction Scheme

$$

\text{Boc-piperidine} + \text{6-chloro-2-methylpyrimidin-4-amine} \xrightarrow[\text{Base}]{\text{Solvent, heat}} \text{this compound}

$$

Industrial and Scale-Up Considerations

- Continuous flow reactors: Employed to improve reaction control, heat transfer, and safety during scale-up.

- Automated synthesis: Utilized for reproducibility and high throughput.

- Environmental and safety aspects: Use of mild bases and solvents, avoidance of heavy metals or harsh reagents, and maintaining inert atmosphere when necessary.

- Yield optimization: Reaction parameters such as stoichiometry, temperature, and solvent choice are optimized to maximize yield (typically >80%) and minimize byproducts.

Summary Table of Preparation Methods

| Aspect | Description |

|---|---|

| Starting materials | Boc-protected piperidine, 6-chloro-2-methylpyrimidine derivative |

| Reaction type | Nucleophilic aromatic substitution (SNAr) or amination |

| Base | Triethylamine or similar organic base |

| Solvent | Dichloromethane, dichloroethane, or other inert organic solvents |

| Temperature | Room temperature to mild heating (~40°C) |

| Reaction time | 6–24 hours |

| Purification | Column chromatography or recrystallization |

| Yield | Typically >80%, up to 95% in optimized conditions |

| Scale-up | Continuous flow reactors and automated synthesis for industrial production |

| Environmental considerations | Mild conditions, avoidance of heavy metals, potential for photocatalytic methods |

Research Findings and Notes

- The Boc protecting group is stable under the described reaction conditions, allowing selective amination at the 4-position of the piperidine ring.

- The chloro substituent at position 6 of the pyrimidine ring is retained, which is important for further functionalization or biological activity.

- The methyl group at position 2 of the pyrimidine ring influences the electronic properties and reactivity of the pyrimidine during substitution.

- Purification by column chromatography is standard to achieve high purity, which is critical for downstream applications in medicinal chemistry.

- The compound’s synthesis is amenable to industrial scale-up with proper optimization of reaction parameters and purification steps.

化学反应分析

Types of Reactions

Tert-butyl 4-((6-chloro-2-methylpyrimidin-4-yl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the pyrimidine ring is replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

科学研究应用

Tert-butyl 4-((6-chloro-2-methylpyrimidin-4-yl)amino)piperidine-1-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes

作用机制

The mechanism of action of tert-butyl 4-((6-chloro-2-methylpyrimidin-4-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 4-((6-chloro-2-methylpyrimidin-4-yl)amino)piperidine-1-carboxylate with analogous derivatives, focusing on structural variations, physicochemical properties, and synthetic applications.

Substituent Variations on the Pyrimidine Ring

Key Observations :

- Chlorine vs.

- Amino vs.

- Cyclopropylamino Substitution: The cyclopropyl group in introduces steric bulk and rigidity, which could improve selectivity in enzyme inhibition .

Piperidine Ring Modifications

Key Observations :

生物活性

Tert-butyl 4-((6-chloro-2-methylpyrimidin-4-yl)amino)piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. With a molecular formula of C15H22ClN3O2, this compound features a piperidine ring, a pyrimidine moiety, and a tert-butyl ester group, which contribute to its reactivity and biological properties.

Chemical Structure

The structural composition of this compound can be represented as follows:

This structure is essential for understanding its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an inhibitor of certain enzymes or receptors, leading to various pharmacological effects. Ongoing research aims to elucidate the exact mechanisms through which it exerts its biological effects, including potential inhibition of inflammatory pathways and modulation of cellular signaling.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that pyrimidine derivatives can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar properties .

Anticancer Activity

There is emerging evidence that suggests potential anticancer effects. Compounds containing pyrimidine rings have been reported to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. The specific pathways involved in these effects are under investigation, but they may involve the modulation of cell cycle regulators and apoptosis-related proteins .

Anti-inflammatory Effects

Pyrimidine derivatives have also been linked to anti-inflammatory activities. For example, studies have demonstrated that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response. The IC50 values for these compounds suggest a comparable efficacy to established anti-inflammatory drugs .

Case Studies and Research Findings

常见问题

Q. What are the recommended synthetic methodologies for preparing tert-butyl 4-((6-chloro-2-methylpyrimidin-4-yl)amino)piperidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves:

- Protection of the piperidine nitrogen using tert-butyl carbamate (Boc) to ensure regioselectivity during subsequent reactions.

- Amide bond formation : Reacting Boc-protected piperidine with 6-chloro-2-methylpyrimidin-4-amine via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to establish the pyrimidine-piperidine linkage .

- Purification : Column chromatography or recrystallization to isolate the product, followed by characterization via H/C NMR and LC-MS to confirm structural integrity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if airborne particulates are generated .

- Ventilation : Use fume hoods for synthesis steps to mitigate inhalation risks.

- Emergency Measures : Ensure access to eyewash stations and emergency showers. In case of fire, use dry chemical extinguishers or CO; avoid water due to potential reactivity with tert-butyl groups .

Q. How should researchers characterize the compound to validate its purity and structure?

- Methodological Answer :

- Spectroscopic Analysis : H/C NMR to confirm proton and carbon environments (e.g., tert-butyl singlet at ~1.4 ppm).

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% typical for research-grade material) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] peak matching CHClNO) .

Advanced Research Questions

Q. How can conflicting crystallographic data during structure determination be resolved?

- Methodological Answer :

- Refinement Tools : Use SHELXL for high-resolution X-ray data to resolve twinning or disorder in tert-butyl or pyrimidine moieties. Apply restraints for bond lengths/angles in disordered regions .

- Validation : Cross-check with PLATON (e.g., ADDSYM) to detect missed symmetry and verify hydrogen bonding networks.

- Complementary Techniques : Pair X-ray data with N NMR to confirm pyrimidine nitrogen environments .

Q. What strategies improve synthetic yield in multi-step routes involving sensitive functional groups?

- Methodological Answer :

- Protection-Deprotection : Use Boc groups for piperidine protection, which are stable under basic/neutral conditions but cleaved selectively with TFA .

- Coupling Optimization : For pyrimidine-amine coupling, employ Pd catalysts (e.g., Pd(dba)) with Xantphos ligands to enhance cross-coupling efficiency .

- Temperature Control : Conduct reactions at 0–5°C to minimize tert-butyl ester hydrolysis during acidic workups .

Q. How can researchers investigate biological interactions of this compound with target proteins?

- Methodological Answer :

- Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity (K) for kinases or receptors with pyrimidine-binding domains .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses, prioritizing the pyrimidine ring’s interaction with catalytic lysine residues .

- Mutagenesis Studies : Validate key interactions by introducing mutations (e.g., K101A) in target proteins and assessing activity via enzymatic assays .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。